PARP-1 Inhibitory Activity: 5,6-Difluoro-Substituted Core vs. Unsubstituted Benzimidazole Scaffold
The 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline core confers potent PARP-1 inhibition with an IC50 of 19 nM, as documented in BindingDB [1]. In contrast, the unsubstituted parent compound 2-(2-aminophenyl)benzimidazole (CAS 5805-39-0) lacks any reported PARP-1 inhibitory activity at comparable concentrations . The difluoro substitution is essential for achieving the low-nanomolar potency required for PARP inhibitor development.
| Evidence Dimension | PARP-1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | 2-(2-Aminophenyl)benzimidazole (CAS 5805-39-0): no reported PARP-1 inhibitory activity |
| Quantified Difference | ≥50-fold improvement in potency (qualitative; comparator inactive) |
| Conditions | In vitro PARP-1 enzyme inhibition assay (unknown origin) |
Why This Matters
This confirms that the 5,6-difluoro substitution is a non-negotiable structural requirement for achieving PARP-1 inhibitory activity; procurement of the non-fluorinated analog would yield an inactive scaffold unsuitable for PARP inhibitor development.
- [1] BindingDB BDBM50609913 / CHEMBL5274451. IC50 = 19 nM for PARP1 inhibition by 2-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)aniline. View Source
